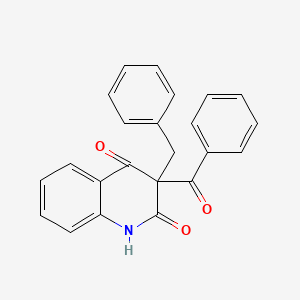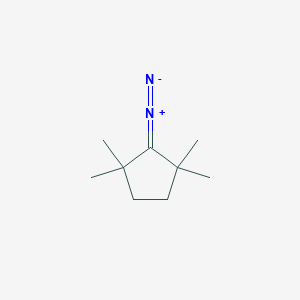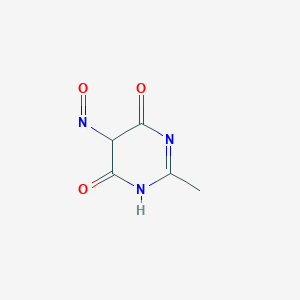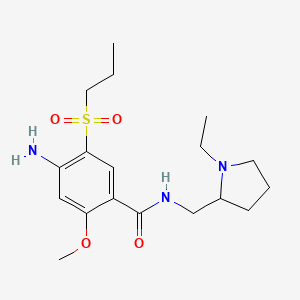
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-propylsulphonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-propylsulphonylbenzamide is a compound known for its affinity towards dopamine D2 receptors
Métodos De Preparación
The synthesis of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-propylsulphonylbenzamide involves several steps. One common method includes the reaction of 2-methoxy-4-amino-5-propylsulphonylbenzoic acid with (1-ethyl-2-pyrrolidinyl)methylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Análisis De Reacciones Químicas
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-propylsulphonylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Aplicaciones Científicas De Investigación
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-propylsulphonylbenzamide has been extensively studied for its applications in various fields:
Chemistry: It is used as a ligand in the study of dopamine D2 receptors, aiding in the understanding of receptor-ligand interactions.
Biology: The compound is utilized in research involving neurotransmitter pathways and their role in neurological disorders.
Medicine: It has potential therapeutic applications in the treatment of schizophrenia and other psychiatric conditions due to its dopamine receptor affinity.
Mecanismo De Acción
The mechanism of action of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-propylsulphonylbenzamide involves its interaction with dopamine D2 receptors. By binding to these receptors, the compound modulates dopamine signaling pathways, which are crucial in regulating mood, cognition, and motor functions. This interaction helps alleviate symptoms of neurological disorders by restoring the balance of dopamine in the brain .
Comparación Con Compuestos Similares
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-propylsulphonylbenzamide is unique due to its specific structural features and high affinity for dopamine D2 receptors. Similar compounds include:
Sulpiride: Another benzamide derivative with dopamine D2 receptor affinity, used in the treatment of schizophrenia.
Amisulpride: A selective dopamine D2 and D3 receptor antagonist, also used for treating schizophrenia and other psychiatric disorders.
These compounds share similar mechanisms of action but differ in their chemical structures and specific receptor affinities, which influence their therapeutic applications and side effect profiles.
Propiedades
Número CAS |
71675-94-0 |
|---|---|
Fórmula molecular |
C18H29N3O4S |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-propylsulfonylbenzamide |
InChI |
InChI=1S/C18H29N3O4S/c1-4-9-26(23,24)17-10-14(16(25-3)11-15(17)19)18(22)20-12-13-7-6-8-21(13)5-2/h10-11,13H,4-9,12,19H2,1-3H3,(H,20,22) |
Clave InChI |
OHXAATSCRKQXOX-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Hydroxyphenyl)-5-[(3-methylbutoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14459662.png)

![1,2,5,6,7,8-Hexahydro-4H-3,7-methanoazonino[5,4-b]indol-4-one](/img/structure/B14459671.png)
![2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride](/img/structure/B14459674.png)


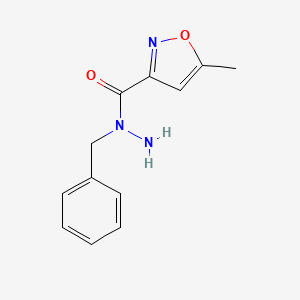

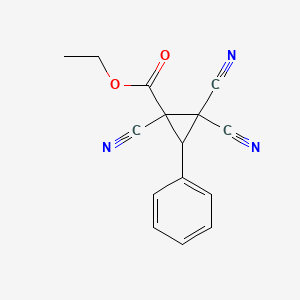
![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)

